1,4-Dihydroquinazoline-2-carbonitrile
Overview
Description
1,4-Dihydroquinazoline-2-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1,4-Dihydroquinazoline-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-amino-N’-arylbenzamidines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig’s base. This method yields 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles in good yields (53-81%) . Another method involves the reaction of o-aminophenyldiphenylcarbinol with nitriles, leading to the formation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines .
Chemical Reactions Analysis
1,4-Dihydroquinazoline-2-carbonitrile undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated using dimethyl sulfate, resulting in N,N-dimethylation .
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures .
Common reagents used in these reactions include dimethyl sulfate for alkylation and carboxylic acid halides for acylation. The major products formed from these reactions are N,N-dimethylated derivatives and acylated diastereomers.
Scientific Research Applications
1,4-Dihydroquinazoline-2-carbonitrile has several scientific research applications, particularly in medicinal chemistry. It is used as a building block for the synthesis of various biologically active compounds. For instance, derivatives of this compound have shown potential as anticancer agents, exhibiting cytotoxicity against different cancer cell lines . Additionally, it has applications in the development of antibiotics, antifungals, and antiparasitics .
Mechanism of Action
The mechanism of action of 1,4-Dihydroquinazoline-2-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as kinase inhibitors, targeting enzymes involved in cell signaling pathways. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) and cause DNA damage also contributes to its biological activity .
Comparison with Similar Compounds
1,4-Dihydroquinazoline-2-carbonitrile can be compared with other quinazoline derivatives, such as quinazolin-4(3H)-imine and quinazoline-2-thiol. These compounds share a similar quinazoline core but differ in their substituents and biological activities. For instance, quinazolin-4(3H)-imine derivatives are known for their cholinesterase inhibitory activity, while quinazoline-2-thiol derivatives exhibit antioxidant properties . The unique nitrile group in this compound distinguishes it from these compounds and contributes to its specific chemical reactivity and biological applications.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and other scientific research fields. Its unique structure and reactivity make it a valuable building block for the synthesis of various biologically active molecules. Continued research on this compound and its derivatives will likely uncover new applications and therapeutic uses.
Properties
IUPAC Name |
1,4-dihydroquinazoline-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDBJAQQHWVTMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.